An In-depth Technical Guide to Tenuazonic Acid: Discovery, History, and Scientific Advancements
An In-depth Technical Guide to Tenuazonic Acid: Discovery, History, and Scientific Advancements
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tenuazonic acid (TeA), a mycotoxin produced by various fungi. The document details its discovery and historical research, presents quantitative data on its biological activities, outlines key experimental protocols, and visualizes complex information through diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in mycotoxin research, natural product chemistry, and drug development.
Discovery and Historical Perspective
Tenuazonic acid was first isolated in 1957 by Rosett and colleagues from the culture filtrates of the fungus Alternaria tenuis (now known as Alternaria alternata).[1][2] Two years later, in 1959, the chemical structure of this novel metabolite was elucidated by C. E. Stickings.[3][4] These initial discoveries laid the groundwork for decades of research into the biological activities and significance of TeA.
Initially identified as a mycotoxin, subsequent research revealed its potent phytotoxic properties, leading to its investigation as a potential bioherbicide.[1] Further studies have uncovered a broader range of biological effects, including antitumor, antiviral, and antibacterial activities.[5] More recently, TeA has garnered interest in the field of drug development, particularly for its potential as an acetylcholinesterase inhibitor in the context of Alzheimer's disease research.[6]
Tenuazonic acid is a tetramic acid derivative and is considered the most toxic among the mycotoxins produced by Alternaria species.[6] It is a secondary metabolite produced by a variety of fungi, most notably species within the Alternaria genus, but also by some species of Phoma and Pyricularia oryzae.[1][5][7] Its biosynthesis from L-isoleucine and acetoacetyl-coenzyme A is catalyzed by a unique non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme named TeA synthetase 1 (TAS1).[7][8][9]
Quantitative Data
The biological activities of Tenuazonic acid have been quantified in various studies. The following tables summarize key data regarding its toxicity and production.
Table 1: Acute Toxicity of Tenuazonic Acid
| Animal Model | Route of Administration | LD50 Value (mg/kg body weight) | Reference(s) |
| Male Mice | Oral | 182 - 225 | [6][10] |
| Female Mice | Oral | 81 | [6][11] |
| Chicken Embryos | Not specified | 0.55 mg/egg | [11] |
| Macaca fascicularis | Oral | 100 - 150 | [10] |
Table 2: In Vitro Cytotoxicity and Inhibitory Concentrations of Tenuazonic Acid
| Cell Line / Target | Assay | IC50 / EC50 Value | Reference(s) |
| Murine Splenocytes | Cytotoxicity Assay | 25 µg/mL | [12] |
| Sf9 (insect) cells | Cytotoxicity Assay | 25 µg/mL | [13] |
| HepG2 (human hepatocyte) | Cell Viability | 40 - 95 µg/mL | [14] |
| Caco-2 (human enterocyte) | Cell Viability | 60 - 90 µg/mL | [14] |
| Photosystem II (PSII) | Inhibition of Photosynthesis | 48 µg/mL | [1] |
| Various Targets | icELISA | 2.50 - 18.5 ng/mL | [15][16] |
Table 3: Production of Tenuazonic Acid by Fungal Strains
| Fungal Strain | Substrate/Medium | Production Level | Reference(s) |
| Alternaria alternata 7.5 | Malbec Grapes (24 days at 15-25°C) | 175 x 10³ µg/kg | [17] |
| Alternaria alternata 25.1 | Malbec Grapes (24 days at 15-25°C) | 320 x 10³ µg/kg | [17] |
| Alternaria alternata F20 | Inoculated Chrysanthemum Petals | 2.59 µg/g (by day 9) | [18] |
| Alternaria alternata F16 | Culture | 21.84 µg/mL | [18] |
| Alternaria alternata F20 | Culture | 342.16 µg/mL | [18] |
| Alternaria alternata W19 | Culture | 102.03 ppm | [19] |
Experimental Protocols
This section details the methodologies for key experiments related to the isolation, characterization, and quantification of Tenuazonic acid.
Isolation and Purification of Tenuazonic Acid (Adapted from early methods)
This protocol is a generalized representation based on early isolation techniques.
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Fungal Culture and Extraction:
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The producing fungus (e.g., Alternaria alternata) is cultured in a suitable liquid or solid substrate medium.
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After a sufficient incubation period, the culture filtrate (for liquid cultures) or the entire culture (for solid substrates) is harvested.
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The harvested material is extracted with an organic solvent such as chloroform (B151607) or methanol.[5]
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-
Solvent Partitioning:
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The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
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This step helps in the initial purification of TeA from other metabolites.
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-
Chromatographic Separation:
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The partially purified extract is further purified using chromatographic techniques.
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Thin-layer chromatography (TLC) can be used for initial separation and identification, with visualization of TeA as a brilliant orange spot upon spraying with ethanolic FeCl3.[4]
-
Column chromatography is employed for larger-scale purification.
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-
Crystallization:
-
The purified TeA is crystallized to obtain a pure compound. TeA is often stored as its copper salt for stability.[5]
-
Structural Characterization
The structure of Tenuazonic acid was originally determined using classical chemical degradation and spectroscopic methods.
-
Chemical Degradation:
-
Ozonolysis followed by acid hydrolysis was a key step in breaking down the molecule into smaller, identifiable fragments, which helped in deducing the core structure.[1]
-
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.[20]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, aiding in the identification of chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure.[20]
-
Modern Quantification of Tenuazonic Acid using LC-MS/MS
This protocol describes a modern, sensitive, and selective method for the quantification of TeA in various matrices.
-
Sample Preparation (QuEChERS Method):
-
A homogenized sample (e.g., food product) is weighed into a centrifuge tube.
-
An internal standard solution (e.g., ¹³C-labeled TeA) is added.
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Water and acetonitrile (B52724) are added, and the mixture is shaken vigorously.[21]
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Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
The mixture is centrifuged, and an aliquot of the upper acetonitrile layer is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent mixture to the extract to remove interfering matrix components.
-
After vortexing and centrifugation, the final extract is filtered and ready for LC-MS/MS analysis.[21]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate) and an organic component (e.g., methanol).[10][21]
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Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer. TeA is typically ionized using electrospray ionization (ESI). Quantification is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for TeA and its internal standard.[21]
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Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of Tenuazonic acid's discovery, biosynthesis, and an example of an experimental workflow.
Historical Timeline of Tenuazonic Acid Research
References
- 1. Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin [scielo.org.mx]
- 2. Tenuazonic Acid, a Toxin Produced by Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies in the biochemistry of micro-organisms. 106. Metabolites of Alternaria tenuis auct.: the structure of tenuazonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Tenuazonic acid - main toxin produced by the Alternaria black mould [blackmould.me.uk]
- 6. Tenuazonic acid - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of the mycotoxin tenuazonic acid by a fungal NRPS-PKS hybrid enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Derivation of human toxicokinetic parameters and internal threshold of toxicological concern for tenuazonic acid through a human intervention trial and hierarchical Bayesian population modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow [frontiersin.org]
- 17. Natural occurrence and production of tenuazonic acid in wine grapes in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
